![molecular formula C13H15ClN2O2 B1463710 ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate CAS No. 1311314-67-6](/img/structure/B1463710.png)
ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
Overview
Description
This compound is an ester derived from a benzodiazole core. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. Esters are commonly used in organic synthesis and can be formed through esterification reactions .
Synthesis Analysis
Esters can be synthesized through a variety of methods. One common method is the Fischer esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst . Another method is the Williamson ether synthesis, which involves an S N 2 reaction of an alkoxide ion with a primary alkyl halide .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzodiazole ring, an ester functional group, and an ethyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of an acid or base. They can also react with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRVOZHNWNUYRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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